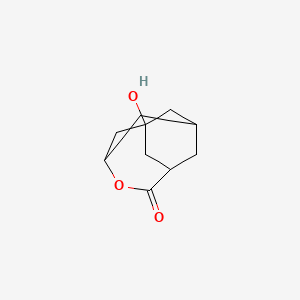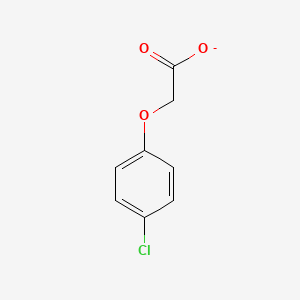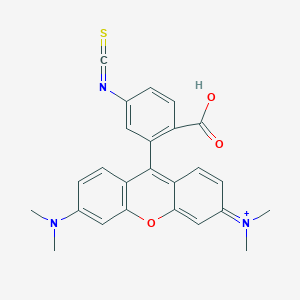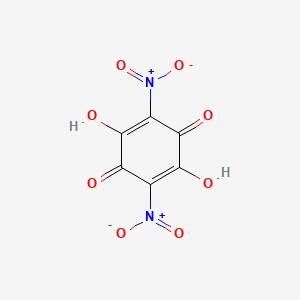
1-Hydroxy-4-oxahomoadamantan-5-one
Overview
Description
1-hydroxy-4-oxahomoadamantan-5-one is an epsilon-lactone. It derives from a 4-oxahomoadamantan-5-one.
Scientific Research Applications
Microbial Oxidation in Biodegradation
Selifonov (1992) explored the microbial oxidation of adamantane derivatives by Pseudomonas putida. This study highlighted the biological Baeyer-Villiger and hydroxylation reactions, leading to the formation of 1-hydroxy-4-oxahomoadamantan-5-one among other products. The formation of these compounds varied with the initial concentration of adamantanone, indicating its potential in microbial degradation processes (Selifonov, 1992).
Rearrangement Reactions in Organic Chemistry
Faulkner and Mckervey (1971) discussed the rearrangement reactions of 4-oxahomoadamantan-5-one. They observed its conversion to different derivatives in various acidic environments. This study provides insight into the potential applications of 1-hydroxy-4-oxahomoadamantan-5-one in synthetic organic chemistry, particularly in π-route cyclizations (Faulkner & Mckervey, 1971).
Synthesis of Complex Molecules for Biological Testing
Baleeva et al. (2020) demonstrated the use of 4-oxahomoadamantan-5-one in synthesizing new bicyclo[3.3.1]nonane derivatives. These compounds, studied using NMR spectroscopy and XRD analysis, have potential applications in creating complex molecules for biological activity testing (Baleeva et al., 2020).
Criegee Rearrangement in Organic Synthesis
Krasutsky et al. (2001) investigated the Criegee rearrangement of 4-methylhomoadamantan-4-ol, leading to the formation of 4-oxahomoadamantane derivatives, including 1-hydroxy-4-oxahomoadamantan-5-one. This process involves double oxygen insertion, indicating the compound's role in organic synthesis (Krasutsky et al., 2001).
In Vivo Studies on Brain Tissue Regeneration
Mirzoian et al. (2013) studied the effects of 5-hydroxyadamantan-2-one on rat brain tissue after occlusion of the middle cerebral artery. They found significant regenerative processes in brain tissue, suggesting a potential therapeutic application in neurology (Mirzoian et al., 2013).
properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one |
InChI |
InChI=1S/C10H14O3/c11-9-7-1-6-2-8(13-9)5-10(12,3-6)4-7/h6-8,12H,1-5H2 |
InChI Key |
IYOCRSOAYQUGEF-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC(C2)(CC1C(=O)O3)O |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C(=O)O3)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[(5R,6R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbonyl]amino]-3-(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)urea](/img/structure/B1230701.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline](/img/structure/B1230704.png)
![5-methyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-isoxazolecarboxamide](/img/structure/B1230708.png)
![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-(1-phenylethylamino)ethyl] ester](/img/structure/B1230709.png)
![4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzoic acid [1-(carbamoylamino)-1-oxopropan-2-yl] ester](/img/structure/B1230710.png)


![ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1230715.png)
![17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1230718.png)

![2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid](/img/structure/B1230723.png)

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)